1-Phenylphospholane-1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

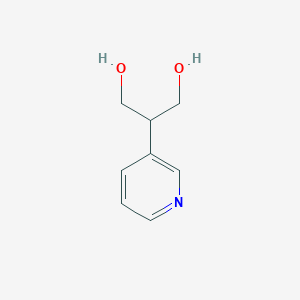

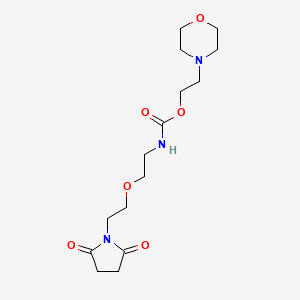

1-Phenylphospholane-1-oxide is a chemical compound with the molecular formula C10H13OP . It is also known by its English synonym Phospholane, 1-phenyl-, 1-oxide .

Synthesis Analysis

The synthesis of 1-Phenylphospholane-1-oxide and its derivatives has been reported in several studies. For instance, 2,3,4-tribromo-3-methyl-1-phenylphospholane 1-oxide (TMPP) and 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide (DMPP) were synthesized by reacting 3-methyl-1-phenyl-2-phospholene 1-oxide with bromine .Molecular Structure Analysis

The molecular structure of 1-Phenylphospholane-1-oxide consists of a phospholane ring with a phenyl group attached to one carbon and an oxygen atom attached to the phosphorus atom . The molecular weight of this compound is 180.18 .Chemical Reactions Analysis

1-Phenylphospholane-1-oxide has been used as a catalyst in various chemical reactions. For example, it has been used as a precatalyst in a Wittig reaction, which is a type of organocatalytic reaction .Physical And Chemical Properties Analysis

1-Phenylphospholane-1-oxide has a predicted density of 1.10±0.1 g/cm3 . It has a boiling point of 136-137 °C at a pressure of 0.3 Torr .Wissenschaftliche Forschungsanwendungen

Heterogeneous Catalysis

1-Phenylphospholane-1-oxide has been utilized in heterogeneous catalysis . It is anchored on multiwalled carbon nanotubes to serve as a heterogeneous catalyst . This application is significant in the development of catalytic organophosphorus-based reactions, which are crucial for organic synthesis. The ability to anchor phosphine oxides on carbon nanotubes allows for the creation of functionalized materials with high catalytic efficiency.

Organic Synthesis

In organic synthesis, 1-Phenylphospholane-1-oxide is used as a pre-catalyst in Wittig reactions . This reaction is essential for forming carbon-carbon double bonds, a fundamental step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as part of the synthesis of novel phosphasugar anticancer agents . These agents exhibit antitumor activities against leukemia cell lines, indicating the role of 1-Phenylphospholane-1-oxide in the development of new therapeutic strategies.

Catalysis in Nanotechnology

1-Phenylphospholane-1-oxide is involved in the preparation of nanocomposites with palladium nanoparticles, which are used to catalyze Heck reactions . This application is crucial in nanotechnology, where the creation of nanocomposite materials can lead to advancements in various fields, including electronics and materials science.

Environmental Applications

While direct environmental applications of 1-Phenylphospholane-1-oxide were not found in the search results, related phosphine oxide derivatives are used in environmental catalysis . They can potentially be applied in processes aimed at environmental remediation and green chemistry.

Industrial Uses

In industrial settings, 1-Phenylphospholane-1-oxide serves as a catalyst in the Mitsunobu reaction , which is renowned for its broad substrate tolerance and mild reaction conditions . This reaction is used in the synthesis of various industrial compounds, highlighting the importance of 1-Phenylphospholane-1-oxide in process chemistry.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-phenyl-1λ5-phospholane 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSNHKXDQRWRHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCP(=O)(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylphospholane-1-oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)

![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)

![1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2961783.png)

![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)

![2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961791.png)

![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)

![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)